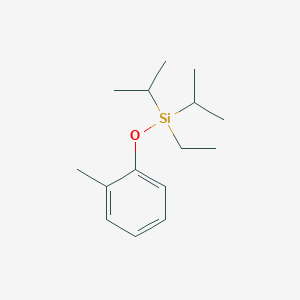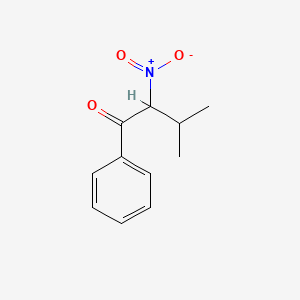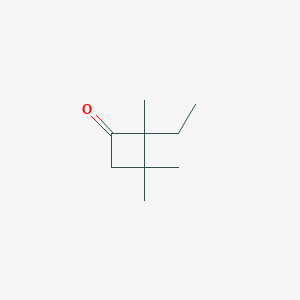![molecular formula C10H11N3O2 B14608021 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 59797-09-0](/img/structure/B14608021.png)
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with three methyl groups attached at positions 1, 3, and 5, and keto groups at positions 2 and 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione can be synthesized through various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridopyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-dione: This compound has a similar structure but lacks one methyl group.
1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione: This compound has an additional methyl group at position 7.
1,3-Dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4-dione: This compound has a phenyl group instead of a methyl group at position 7.
Uniqueness
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups and keto functionalities contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
59797-09-0 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1,3,5-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-11-8-7(6)9(14)13(3)10(15)12(8)2/h4-5H,1-3H3 |
Clave InChI |
JRIVWZNWONCFKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
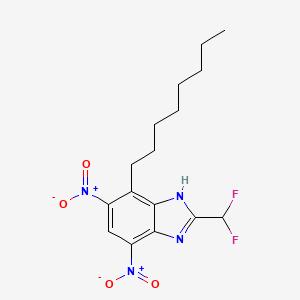
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
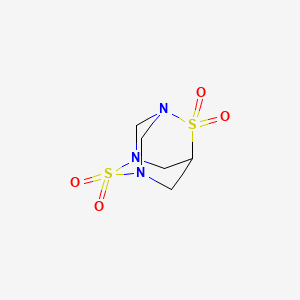


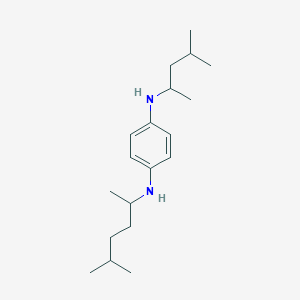

![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
